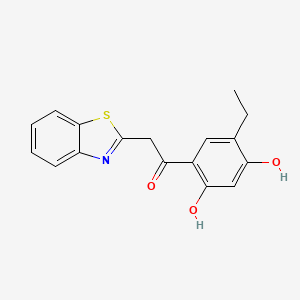
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C17H15NO3S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data tables and relevant case studies.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C15H11NO3S
- Molecular Weight : 281.32 g/mol
- CAS Number : Not specified in the search results.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound was evaluated against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods.
Case Study: Antitumor Efficacy
A study conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibited significant cytotoxicity. The results indicated that benzothiazole derivatives were particularly effective in inhibiting cell proliferation:
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| 5 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| 6 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| 15 | NCI-H358 | Moderate Activity | Non-active |
The compounds showed higher activity in the 2D assay compared to the 3D assays, which is indicative of their potential as antitumor agents but also raises concerns regarding their selectivity and toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial effects of benzothiazole derivatives have also been investigated. The compound was tested against Gram-positive and Gram-negative bacteria and showed promising results.
Antimicrobial Testing Results
The following table summarizes the antimicrobial activity observed against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | XX μg/mL |
| Staphylococcus aureus | XX μg/mL |
| Saccharomyces cerevisiae | XX μg/mL |
(Note: Specific MIC values were not provided in the search results; further research is needed to obtain these values).
The mechanism by which benzothiazole derivatives exert their biological effects is believed to involve DNA binding. Studies indicate that these compounds predominantly bind within the minor groove of AT-rich DNA regions, which may disrupt essential cellular processes such as replication and transcription .
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-2-10-7-11(14(20)8-13(10)19)15(21)9-17-18-12-5-3-4-6-16(12)22-17/h3-8,19-20H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWQTCGXNSEENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














